Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker, which is integral to the technology of Proteolysis Targeting Chimeras (PROTACs). This compound is primarily utilized in research settings for its ability to facilitate targeted protein degradation, a process that holds potential therapeutic implications in various diseases, including cancer and neurodegenerative disorders .
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 falls under the category of small molecule ligands used in drug development. It specifically functions as an E3 ligase ligand in the context of PROTAC technology, which is designed to target specific proteins for degradation by the ubiquitin-proteasome system .
The synthesis of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 involves several key steps:
The synthetic routes require careful control of reaction conditions to ensure high yield and purity. Common reagents include nucleophiles such as amines and thiols, while polar solvents like dimethyl sulfoxide or acetonitrile are often used as reaction media .
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 can participate in various chemical reactions:
Common reagents for these reactions include hydrochloric acid or sodium hydroxide for hydrolysis, while nucleophilic substitution typically involves amines or thiols as nucleophiles.
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 exerts its biological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 appears as a solid powder and is characterized by high purity levels (≥98%). It should be stored in dry, dark conditions at -20 °C for optimal stability .
The compound exhibits stability under various conditions but can undergo hydrolysis when exposed to acidic or basic environments. Its solubility is enhanced due to the presence of PEG linkers, making it suitable for biological applications .
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 has diverse applications in scientific research:
This comprehensive analysis highlights the significance of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 in advancing therapeutic strategies through targeted protein degradation technologies.
The thalidomide moiety serves as the foundational pharmacophore for cereblon (CRBN) recruitment in PROTAC design. This glutarimide-containing structure binds the tri-tryptophan pocket in the CRBN substrate recognition domain, enabling hijacking of the CRL4CRBN E3 ubiquitin ligase complex [2] [6] [10]. Structural analyses reveal that the phthalimide ring's carbonyl groups form critical hydrogen bonds with CRBN residues Trp380, Trp386, and His378, while the piperidine-2,6-dione ring's chiral center influences binding orientation and degradation efficiency [9] [10]. This interaction induces a conformational shift in CRBN, creating a neomorphic surface for recruiting non-native substrates. The pharmacophore's versatility is evidenced by its incorporation into diverse PROTAC architectures while maintaining low nanomolar CRBN affinity (Kd ~100-250 nM) [1] [8].
The (PEG1)-(C1-PEG)2 unit constitutes a triethylene glycol-based spacer that bridges the thalidomide pharmacophore and terminal amine. This linker architecture provides:
Table 1: Structural and Physicochemical Properties of PEG3 Linker
| Property | Value/Role | Impact on PROTAC Function |
|---|---|---|
| Length | ~14.5 Å | Optimal distance for ternary complex formation |
| Bond Types | Ether (C-O-C), Alkyl (C-C) | Enhanced flexibility and rotational freedom |
| Solubility | Increased water solubility | Improved cellular permeability |
| Polarity | Polar surface area ~90 Ų | Reduced aggregation propensity |
| Biostability | Resistant to esterases/proteases | Enhanced pharmacokinetic stability |
The terminal primary amine (-NH2) serves as a versatile handle for coupling target protein ligands through diverse bioconjugation strategies:
The amine's nucleophilicity (pKa ~10.5) enables efficient reactions under mild conditions (pH 7-9, 25°C) without compromising the thalidomide pharmacophore's integrity. The ethylene spacer (C2) between the terminal amine and final oxygen atom provides additional flexibility and minimizes steric hindrance during conjugation [1] [8]. The trifluoroacetate salt form (CAS: 2435572-49-7) exhibits enhanced water solubility (≥5 mg/mL) compared to the free base (CAS: 2435572-48-6), facilitating bioconjugation in aqueous-organic mixed solvent systems [8].
Systematic SAR studies reveal critical determinants of degradation efficiency in thalidomide-based PROTACs:
Table 2: SAR Principles for Thalidomide-Based PROTAC Components
| Structural Element | Modification Impact | Degradation Consequences |
|---|---|---|
| Glutarimide N-H | Methylation abolishes activity | Complete loss of CRBN binding |
| Phthalimide 4-position | Fluoro substitution enhances degradation kinetics | 2.3-fold increase in DC50 for IKZF1 |
| Glutarimide stereochemistry | (S)-configuration preferred | 10-fold higher potency vs (R)-isomer |
| Linker length | C2-PEG3 optimal for BRD4 degradation | DC50 = 1.4 nM vs DC50 >100 nM for shorter analogs |
| Warhead attachment position | Distal to binding interface maintains target affinity | Retention of target protein engagement |
Key SAR findings include:
These SAR principles inform the rational design of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 as a versatile scaffold for PROTAC development, balancing CRBN binding affinity, ternary complex formation efficiency, and physicochemical properties suitable for cellular activity [1] [4] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6